2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
CAS No.: 858668-65-2
Cat. No.: VC8301432
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine - 858668-65-2](/images/structure/VC8301432.png)
Specification
CAS No. | 858668-65-2 |
---|---|
Molecular Formula | C12H12ClN3 |
Molecular Weight | 233.69 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine |
Standard InChI | InChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2 |
Standard InChI Key | OUGPBSYEHDRNGH-UHFFFAOYSA-N |
SMILES | C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N |
Canonical SMILES | C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N |
Introduction
Chemical Identity and Structural Features
2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a fused bicyclic compound comprising a cyclopentane ring annulated to a pyrazole moiety. The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol . Key structural attributes include:
-
A 4-chlorophenyl group at position 2 of the pyrazole ring.
-
An amine group at position 3.
-
A partially saturated cyclopentane ring fused to the pyrazole at positions 4–6 (Figure 1).
The IUPAC name is 2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine, and its SMILES representation is C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N
. The InChIKey OUGPBSYEHDRNGH-UHFFFAOYSA-N
facilitates database searches.
Physicochemical Properties
The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests adequate membrane permeability, a desirable trait for bioactive molecules.
Computational and Predictive Data
Predicted Collision Cross Section (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 234.079 | 148.9 |
[M+Na]⁺ | 256.061 | 162.2 |
[M-H]⁻ | 232.065 | 152.8 |
These CCS values, predicted using machine learning models, aid in mass spectrometry-based identification .
ADMET Predictions
-
Absorption: High gastrointestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s).
-
Metabolism: Likely substrate for CYP3A4 and CYP2C9 isoforms.
-
Toxicity: Low AMES mutagenicity risk (predicted).
Future Directions
-
Synthetic Optimization: Develop scalable MCRs or bicyclization strategies for gram-scale synthesis.
-
Kinase Profiling: Screen against kinase panels to identify potential targets (e.g., AKT, EGFR).
-
In Vivo Studies: Evaluate pharmacokinetics and efficacy in glioma xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume